molecular formula C21H22O9 B161179 Aloin B CAS No. 8015-61-0

Aloin B

Katalognummer: B161179
CAS-Nummer: 8015-61-0
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: AFHJQYHRLPMKHU-GCLVLASRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

8015-61-0

Molekularformel

C21H22O9

Molekulargewicht

418.4 g/mol

IUPAC-Name

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one

InChI

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17+,19+,20+,21+/m1/s1

InChI-Schlüssel

AFHJQYHRLPMKHU-GCLVLASRSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Isomerische SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO

Aussehen

Yellow powder

melting_point

148 °C;  70 - 80 °C (monohydrate)

Andere CAS-Nummern

8015-61-0
5133-19-7

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Synonyme

alloin
aloin
aloin A
aloin B

Herkunft des Produkts

United States

Beschreibung

Aloin B (C₂₁H₂₂O₉), also known as isobarbaloin, is a diastereomer of Aloin A (barbaloin), both of which are anthraquinone C-glycosides primarily isolated from Aloe vera and related species . Structurally, this compound differs from Aloin A in the stereochemistry of the glycosidic linkage at position C-10 (10R configuration in this compound vs. 10S in Aloin A) . Both isomers exhibit cathartic properties but have demonstrated broader pharmacological activities, including anti-inflammatory, antioxidant, and antiviral effects . This compound is less abundant in natural sources compared to Aloin A, and its isolation often requires specialized chromatographic techniques .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Aloin kann durch eine Reihe von Schritten aus Aloe-Blättern gewonnen werden, die die Sammlung des gelben Latex gefolgt von Reinigungsprozessen beinhalten. Der Latex wird typischerweise gewonnen, indem die Blätter angeschnitten werden und der Ausfluss abtropfen kann. Dieser Ausfluss wird dann getrocknet, um einen rohen Extrakt zu erhalten, der mit Lösungsmitteln wie Ethanol oder Methanol weiter gereinigt wird .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Aloin unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC)-Techniken extrahiert. Der Prozess beinhaltet die Verwendung von phosphatgepufferter Kochsalzlösung (pH 3) als Extraktionslösung, gefolgt von der Trennung unter Verwendung einer Zorbax Eclipse AAA-Säule bei 35 °C. Wasser und Acetonitril werden als mobile Phase bei einer Durchflussrate von 0,9 ml/min verwendet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Aloin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

    Oxidation: Aloin kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

    Reduktion: Die Reduktion von Aloin kann mit Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.

    Substitution: Aloin kann unter basischen Bedingungen Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Hauptprodukte, die gebildet werden:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Aloin B has been studied for its potential in various therapeutic areas:

  • Neuroprotection : Recent studies indicate that this compound may protect neuronal cells from degeneration, potentially reducing the risk of neurodegenerative disorders such as Alzheimer's disease (AD). It has been shown to inhibit amyloid beta (Aβ) peptide aggregation, a hallmark of AD pathology. In a study, this compound significantly reduced fiber formation associated with Aβ aggregation over extended durations, suggesting its role as a neuroprotective agent .
  • Anticancer Properties : this compound exhibits antiproliferative effects against several cancer cell lines. Research indicates that it can inhibit the chymotryptic activity of the 20S proteasome, which is crucial for protein degradation and cell cycle regulation. The IC50 value for this compound was determined to be 28 µM, indicating its potential as a proteasome inhibitor with applications in cancer therapy .
  • Gastrointestinal Health : Studies have demonstrated that this compound can influence gut microbiota composition and promote mucosal health. In animal models, it has been shown to induce goblet cell hyperplasia and alter the gut microbiome, which may have implications for gastrointestinal diseases .

Case Studies and Research Findings

The following table summarizes notable studies on the applications of this compound:

Study ReferenceApplication AreaKey Findings
NeuroprotectionReduced Aβ aggregation; potential for AD treatment
AnticancerSignificant proteasome inhibition; IC50 = 28 µM
Asthma TreatmentInteraction with key proteins; potential therapeutic targets identified
Gut HealthInduced goblet cell hyperplasia; altered gut microbiota composition

Wirkmechanismus

Aloin exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Stability and Bioavailability Challenges

This compound degrades rapidly in neutral aqueous solutions, losing >50% concentration within 12 hours, which limits its therapeutic utility compared to stable analogues like sennosides . Degradation products include aloe-emodin and rhein, which may contribute to delayed pharmacological effects .

Q & A

Q. How can researchers design a controlled experiment to assess Aloin B’s stability under varying pH conditions?

Methodological Answer :

  • Experimental Design : Use a factorial design with pH levels (e.g., 3.0, 7.0, 9.0) as independent variables and this compound degradation rates as dependent variables. Include triplicate samples for statistical validity .
  • Data Collection : Monitor degradation via HPLC at timed intervals. Use calibration curves with pure this compound standards to quantify changes .
  • Controls : Include negative controls (buffer solutions without this compound) and positive controls (known stable compounds under similar conditions) .

Q. What are the best practices for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "this compound" AND "anti-inflammatory" OR "pharmacokinetics") in databases like PubMed and Scopus. Apply truncation (e.g., bioactiv*) to capture variants .
  • Quality Assessment : Prioritize peer-reviewed studies with detailed experimental protocols. Exclude non-reproducible or poorly documented findings .
  • Synthesis : Create a comparative table summarizing methods, results, and limitations of key studies (see Table 1) .

Q. Table 1: Literature Synthesis Template for this compound Studies

Study ReferenceMethodologyKey FindingsLimitations
[Author et al., Year]In vitro anti-inflammatory assayIC50 = 12 µMLack of in vivo validation
[Author et al., Year]HPLC quantification95% purity under pH 7Limited stability data

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved?

Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables (e.g., cell line differences, exposure times) .
  • Sensitivity Testing : Replicate conflicting experiments under standardized conditions (e.g., identical cell culture media, passage numbers) .
  • Mechanistic Studies : Use transcriptomic profiling to compare this compound’s effects across cell types, identifying pathway-specific variations .

Q. What strategies ensure reproducibility in this compound isolation protocols?

Methodological Answer :

  • Detailed Documentation : Publish step-by-step extraction procedures (e.g., column chromatography parameters, solvent ratios) in supplementary materials .
  • Inter-Lab Validation : Collaborate with independent labs to test the protocol, reporting deviations and success rates .
  • Purity Verification : Require NMR and mass spectrometry data for structural confirmation, with raw files shared openly .

Q. How can researchers optimize this compound’s bioavailability in preclinical models?

Methodological Answer :

  • Formulation Testing : Compare delivery methods (e.g., nanoemulsions vs. liposomes) using pharmacokinetic metrics (Cmax, AUC) .
  • In Silico Modeling : Predict absorption pathways via tools like GastroPlus, prioritizing candidates for in vivo testing .
  • Dose-Response Analysis : Use staggered dosing in animal models to identify efficacy-toxicity thresholds, with rigorous statistical power calculations .

Methodological Considerations for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound?

Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .
  • ANOVA with Post Hoc Tests : Compare means across dose groups, adjusting for multiple comparisons (e.g., Tukey’s test) .
  • Uncertainty Quantification : Report confidence intervals and propagate instrument errors (e.g., HPLC precision limits) .

Q. How should researchers address variability in this compound’s bioactivity across studies?

Methodological Answer :

  • Standardized Assays : Adopt validated protocols (e.g., WHO guidelines for antioxidant assays) to minimize methodological disparities .
  • Blinded Analysis : Ensure data interpretation is performed by researchers unaware of sample identities to reduce bias .
  • Transparency : Publish raw datasets in repositories like Figshare, enabling reanalysis by third parties .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

Methodological Answer :

  • Institutional Approval : Secure ethics committee approval detailing humane endpoints and sample sizes justified by power analysis .
  • ARRIVE Compliance : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments, including randomization and blinding methods .

Q. How can researchers ensure compliance with journal requirements when publishing this compound data?

Methodological Answer :

  • Journal-Specific Formatting : Align methods sections with target journals (e.g., Beilstein Journal’s compound characterization rules) .
  • Supplementary Materials : Deposit extensive datasets (e.g., NMR spectra, chromatograms) in open-access formats with cross-references in the main text .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Aloin B
Methyl 7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Aloin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.